molecular formula C9H20ClN B1484596 2,2,5-Trimethylhex-4-en-1-amine hydrochloride CAS No. 2097979-57-0

2,2,5-Trimethylhex-4-en-1-amine hydrochloride

Cat. No. B1484596
CAS RN: 2097979-57-0
M. Wt: 177.71 g/mol
InChI Key: SBFBRHGHLCSSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethylhex-4-en-1-amine hydrochloride, also known as TMHA, is a chemical compound that is used in a variety of laboratory experiments. TMHA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Acylation and Amine Reactions

The acylation of related amines, such as 2,2,6,6-tetramethylpiperidine, under specific conditions can lead to ring fission and the formation of various isocyanates and acetamides. This demonstrates the compound's potential in synthetic routes to create unique structures by modifying amine functionalities (Berg & Cowling, 1971).

Synthesis of Amine Hydrochlorides

A simple synthesis route has been developed for primary amines via their N,N-Bis(trimethylsilyl) derivatives, showcasing a methodology that could potentially be applicable for the synthesis of "2,2,5-Trimethylhex-4-en-1-amine hydrochloride" by treatment with aqueous HCl to yield the amine hydrochlorides, highlighting the versatility of amine functionalization (Bestmann & Wölfel, 1984).

Environmental Applications

The interaction of trimethyltin(IV) chloride with amines has been studied in relation to marine environmental pollution, suggesting a potential use of related amine compounds in environmental remediation and understanding the dynamics of organotin compounds in marine ecosystems (Shoukry & Amin, 2011).

Catalysis and Polymerization

The use of amine hydrochlorides in catalytic processes, such as the synthesis of alkyl-substituted p-benzoquinones, demonstrates the role of these compounds in facilitating oxidation reactions and their potential application in the synthesis of industrially relevant chemicals (Shimizu et al., 1992).

Drug-Delivery Systems

Amine-functionalized silica and hybrid hydrogels have been explored for their application in drug delivery systems, indicating the utility of "this compound" in the development of novel drug delivery mechanisms. The functionalization of silica with amino groups for controlled drug release is a particularly promising area of research (Soto-Cantu et al., 2012).

properties

IUPAC Name

2,2,5-trimethylhex-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7-10;/h5H,6-7,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBRHGHLCSSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 2
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 3
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 4
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 5
2,2,5-Trimethylhex-4-en-1-amine hydrochloride
Reactant of Route 6
2,2,5-Trimethylhex-4-en-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.